molecular formula C11H11NO2 B556762 2-Methylindole-3-acetic acid CAS No. 1912-43-2

2-Methylindole-3-acetic acid

Cat. No. B556762
CAS RN: 1912-43-2
M. Wt: 189,22 g/mole
InChI Key: QJNNHJVSQUUHHE-UHFFFAOYSA-N
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Description

2-Methylindole-3-acetic Acid is a derivative of Indole-3-acetic acid which is a plant growth regulator . It induces cell division and cell elongation that promotes plant growth .


Synthesis Analysis

The synthesis of indole and its derivatives has been conducted in water . Various methodologies have been described, using different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .


Molecular Structure Analysis

The overall tertiary and quaternary structures of 2-Methylindole-3-acetic Acid closely resemble the two-domain bilobed monomer and the dimeric arrangement . The structure of this compound has been determined and refined to 2.75 Å resolution .


Chemical Reactions Analysis

Indole can be produced from tryptophan by tryptophanase in many bacterial species . Meanwhile, various bacterial strains have obtained the ability to transform and degrade indole . Many oxygenases have proven to be able to oxidize indole to indigo .


Physical And Chemical Properties Analysis

2-Methylindole-3-acetic Acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 418.2±30.0 °C at 760 mmHg . The compound is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Auxin Activity : 2-Me-IAA is identified as an auxin, a group of plant hormones that play a crucial role in plant growth and development. Its auxin activity has been confirmed in tests like the Avena coleoptile-section straight-growth test. It is considered to be along the borderline between strong and weak auxins (Antolić et al., 2004).

  • Oxidation Reactions : Research has shown that the autoxidation of 3-alkyl-2-methylindoles in carboxylic acids leads to the selective oxidation of the 2-methyl group, forming 3-alkyl-2-formylindoles. This indicates its potential in organic synthesis (Itahara et al., 1982).

  • Acetylation : Methylindoles, including 2-Me-IAA, undergo acetylation in the presence of perchloric acid, forming perchlorates of the 3H-indole form of 3-acetylindoles. This reaction has applications in the synthesis of various indole derivatives (Zhungietu et al., 1970).

  • Synthesis of 3-Methyleneoxindoles : 2-Me-IAA is used in the synthesis of 3-methyleneoxindoles, which are cytotoxic metabolites of indole-3-acetic acids with potential applications in cancer therapy (Rossiter, 2002).

  • Photo-Oxidation : The UV irradiation of 2-methylindoles, including 2-Me-IAA, in acetic acid leads to the formation of indole-carboxaldehydes, suggesting potential uses in photochemical reactions (Mudry & Frasca, 1973).

  • Indole-Benzimidazole Synthesis : 2-Me-IAA is used in the synthesis of novel indole-benzimidazole derivatives, highlighting its role in creating complex organic molecules (Wang et al., 2016).

  • Pharmacological Applications : Derivatives of 2-Me-IAA have been identified as new chemical leads for prostaglandin D2 receptor antagonists, indicating potential applications in medical research (Torisu et al., 2005).

  • Environmental Applications : 2-Me-IAA and its derivatives are investigated in environmental contexts, such as their degradation by bacteria for environmental remediation (Hu et al., 2022).

  • Neuroepithelium Research : Research has explored the effects of 2-Me-IAA derivatives on neuroepithelial cells in rat embryos, indicating potential implications in developmental biology (Furukawa et al., 2005).

  • Computational Studies : Ab initio Hartree-Fock investigations of 2-Me-IAA have been conducted to understand its molecular structure and potential energy surface, providing insights into its chemical properties and interactions (Ramek & Tomić, 2004).

Safety And Hazards

When handling 2-Methylindole-3-acetic Acid, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

Indole is a typical nitrogen heterocyclic aromatic compound widespread in our daily products and natural environment . It has a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities . Therefore, it is extensively used in the pharmaceutical industries . Future research on indole-microbe interactions is prospected .

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNNHJVSQUUHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343337
Record name 2-Methylindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindole-3-acetic acid

CAS RN

1912-43-2
Record name 2-Methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
857
Citations
TJ Kistenmacher, RE Marsh - Journal of the American Chemical …, 1972 - ACS Publications
… Crystals of indomethacin, l-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, were grown from anhydrous acetonitrile. The crystals are triclinic, space group PI, with cell …
Number of citations: 186 pubs.acs.org
SW Fox, MW Bullock - Journal of the American Chemical Society, 1951 - ACS Publications
… · 3 have shown that the 5-chloro substituted 2-methylindole-3-acetic acid is more active than 2-methylindole-3-acetic acid itself. 4 The structures involved originally invited investigation …
Number of citations: 38 pubs.acs.org
S Furukawa, K Usuda, M Abe, I Ogawa - The Journal of Toxicological …, 2005 - jstage.jst.go.jp
Indole-3-acetic acid (IAA), a natural auxin, induces microencephaly in rats exposed to IAA during gestation days (Days) 12− 14, corresponding to the early stage of cerebral cortex …
Number of citations: 16 www.jstage.jst.go.jp
MW Bullock, SW Fox - Journal of the American Chemical Society, 1951 - ACS Publications
… The method has also been applied to the preparation of 2-methylindole3-acetic acid from … A 79% yield of 2-methylindole3-acetic acid was obtained by refluxingequimolar quantities of …
Number of citations: 28 pubs.acs.org
JR Piper, FJ Stevens - The Journal of Organic Chemistry, 1962 - ACS Publications
… Hydrolysis of these compounds gave 4-chloro-2-methylindole-3-acetic acid and the 5-chloro … identical with those of 5-chloro-2-methylindole-3-acetic acid prepared from levulinic acid p-…
Number of citations: 15 pubs.acs.org
MW Bullock, JJ Hand - Journal of the American Chemical Society, 1956 - ACS Publications
… of 2-methylindole-3-acetic acid and a few substituted compounds have been compared. 2’3 The activities of the substituted compounds were superior to 2-methylindole-3-acetic acid for …
Number of citations: 8 pubs.acs.org
M Giordano, L Capelli, U Chianese - Arzneimittel-forschung, 1975 - europepmc.org
A new nonsteroidal anti-inflammatory agent, 1-(p-chlorobenzyl)-5-methylindole-3-acetic acid monohydrate glucosamide (glucametacine, Teoremac¿), was used in the treatment of a …
Number of citations: 7 europepmc.org
S Antolić, E Dolušić, EK Kožić, B Kojić-Prodić… - Plant growth …, 2003 - Springer
2-Methylindole-3-acetic acid (2-Me-IAA) is a known auxin, but its 2-ethyl homologue has been considered inactive. Here we show that the compound previously bioassayed as ‘2-…
Number of citations: 7 link.springer.com
M Ramek, S Tomić - Croatica chemica acta, 2004 - hrcak.srce.hr
… The present contribution describes the investigation of the PES of 2-methylindole-3-acetic acid (2-Me-IAA). According to the experimental data29,30 available, 2-Me-IAA is at the …
Number of citations: 10 hrcak.srce.hr
HB Hucker, A Hochberg, EA Hoffman - Journal of Pharmaceutical Sciences, 1971 - Elsevier
The physiologic disposition and metabolic fate of 1-(p-chlorobenzoyl)-5-dimethylamino-2-methylindole-3-acetic acid, an analog of indomethacin, were studied in several animal species …
Number of citations: 8 www.sciencedirect.com

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